PD-1-IN-22

Description

Properties

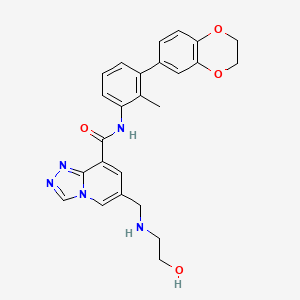

Molecular Formula |

C25H25N5O4 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |

InChI |

InChI=1S/C25H25N5O4/c1-16-19(18-5-6-22-23(12-18)34-10-9-33-22)3-2-4-21(16)28-25(32)20-11-17(13-26-7-8-31)14-30-15-27-29-24(20)30/h2-6,11-12,14-15,26,31H,7-10,13H2,1H3,(H,28,32) |

InChI Key |

IWOBHQNCHHSQSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CN3C2=NN=C3)CNCCO)C4=CC5=C(C=C4)OCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PD-1 Inhibitors: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature or data for a specific molecule designated as "PD-1-IN-22." Therefore, this guide provides a comprehensive overview of the generally accepted mechanism of action for PD-1 inhibitors, intended to serve as a framework for understanding and evaluating novel therapeutics targeting this pathway. The data, protocols, and diagrams presented herein are representative examples for a typical PD-1 inhibitor.

Introduction to the PD-1/PD-L1 Pathway

Programmed cell death protein 1 (PD-1), a key immune checkpoint receptor, is primarily expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2][3] Its primary role is to modulate the immune response and maintain self-tolerance, thereby preventing autoimmune reactions.[3][4] In a healthy state, the interaction of PD-1 with its ligands, programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2), delivers an inhibitory signal to the T cell, leading to a dampening of the immune response.[1][5]

However, many cancer cells exploit this pathway to evade immune surveillance.[1][2] By overexpressing PD-L1 on their surface, tumor cells can engage with PD-1 on tumor-infiltrating T cells, effectively "switching them off" and preventing the immune system from attacking the cancer.[2][6] This leads to T-cell exhaustion, a state of dysfunction characterized by reduced proliferation and cytokine production.[7]

Core Mechanism of Action of PD-1 Inhibitors

PD-1 inhibitors are a class of immunotherapy drugs, typically monoclonal antibodies, designed to block the interaction between PD-1 and its ligands.[1][2] By binding to the PD-1 receptor on T cells, these inhibitors prevent PD-L1 on tumor cells from engaging with it. This blockade effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[1][2][5]

The restored T-cell activity leads to increased proliferation of effector T cells, enhanced cytokine production (such as IFN-γ and TNF-α), and a more robust anti-tumor immune response within the tumor microenvironment.[2]

Quantitative Data for a Representative PD-1 Inhibitor

The preclinical and clinical development of a PD-1 inhibitor involves the generation of extensive quantitative data to characterize its potency, efficacy, and pharmacokinetic profile. The following tables provide an example of how such data would be presented.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Assay Type | Cell Line / Protein | Representative Value |

| Binding Affinity (KD) | Surface Plasmon Resonance | Recombinant Human PD-1 | 0.5 nM |

| Recombinant Cynomolgus PD-1 | 0.8 nM | ||

| Receptor Occupancy (EC50) | Flow Cytometry | Activated Human T cells | 1.2 nM |

| PD-1/PD-L1 Blockade (IC50) | Reporter Gene Assay | Jurkat-PD-1/CHO-PD-L1 | 0.9 nM |

| T-cell Activation (EC50) | Mixed Lymphocyte Reaction | Human PBMCs | 1.5 nM |

Table 2: In Vivo Efficacy in Syngeneic Mouse Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate |

| MC38 (Colon Carcinoma) | 10 mg/kg, twice weekly | 75% | 30% |

| B16-F10 (Melanoma) | 10 mg/kg, twice weekly | 60% | 15% |

Key Experimental Protocols

The characterization of a novel PD-1 inhibitor relies on a battery of well-established in vitro and in vivo assays.

PD-1/PD-L1 Blockade Assay

Principle: This assay quantifies the ability of an inhibitor to block the interaction between PD-1 and PD-L1. A common method utilizes engineered cell lines: one expressing the PD-1 receptor coupled to a reporter system (e.g., luciferase driven by an NFAT response element), and another cell line expressing PD-L1.

Methodology:

-

Cell Culture: Jurkat T cells are engineered to express human PD-1 and contain a luciferase reporter gene under the control of the NFAT response element. A separate cell line, such as CHO-K1, is engineered to express human PD-L1.

-

Co-culture: The PD-1 effector cells and PD-L1 expressing cells are co-cultured in the presence of varying concentrations of the test inhibitor.

-

Incubation: The co-culture is incubated for a period (e.g., 6 hours) to allow for cell-cell interaction and subsequent signal transduction.

-

Lysis and Luminescence Reading: A reagent is added to lyse the cells and activate the luciferase enzyme. The resulting luminescence, which is proportional to T-cell activation (and inversely proportional to PD-1/PD-L1 engagement), is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% blockade of the PD-1/PD-L1 interaction, is calculated.

T-cell Activation Assay (Mixed Lymphocyte Reaction)

Principle: This assay assesses the functional consequence of PD-1 blockade by measuring the proliferation and cytokine production of T cells in response to an allogeneic stimulus.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

-

Co-culture: The PBMCs from the two donors are mixed together (one-way MLR, where one set of cells is irradiated to prevent proliferation and act as stimulators).

-

Treatment: The co-culture is treated with varying concentrations of the PD-1 inhibitor or an isotype control antibody.

-

Incubation: The cells are incubated for 5-7 days.

-

Proliferation Measurement: T-cell proliferation is assessed by adding a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE) and measuring its incorporation or dilution, respectively.

-

Cytokine Analysis: Supernatants from the co-culture are collected, and the concentration of cytokines such as IFN-γ and IL-2 is measured using ELISA or a multiplex bead-based assay.

Visualizing the Mechanism and Workflows

Signaling Pathways and Experimental Workflow Diagrams

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Caption: Mechanism of action of a PD-1 inhibitor blocking the PD-1/PD-L1 interaction.

References

- 1. Understanding PD-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]

- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]

- 7. Reviving Exhausted Immune Cells Boosts Tumor Elimination | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

The Molecular Target of PD-1-IN-22: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-22 is a potent small molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) protein-protein interaction. This interaction is a critical immune checkpoint that plays a significant role in tumor immune evasion. By disrupting the binding of PD-1, expressed on activated T cells, to its ligand PD-L1, found on tumor cells, this compound aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization, based on the primary research that first disclosed the compound.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the interaction between the human PD-1 receptor and its ligand, PD-L1. This compound functions as an antagonist, physically binding to PD-L1 and sterically hindering its association with PD-1. This blockade releases the "brake" on T-cell activation, thereby enhancing the immune system's ability to recognize and eliminate cancerous cells.

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activity. The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells initiates a signaling cascade within the T cell that leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity. This compound, by inhibiting this initial binding event, prevents the downstream signaling that leads to T-cell exhaustion and dysfunction.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, as reported in the primary literature.

| Parameter | Value | Assay Type | Description |

| IC50 | 92.3 nM[1][2] | HTRF Assay | The half maximal inhibitory concentration of this compound required to block the PD-1/PD-L1 interaction in a biochemical assay. |

| Cellular Activity | Dose-dependent elevation of IFN-γ secretion | Co-culture model | This compound demonstrated the ability to enhance the secretion of interferon-gamma (IFN-γ) by CD3+ T cells when co-cultured with Hep3B/OS-8/hPD-L1 cells, indicating the restoration of T-cell effector function.[1] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This biochemical assay was employed to determine the in vitro potency of this compound in disrupting the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1-His protein

-

Recombinant human PD-L1-Fc protein

-

Anti-Fc antibody conjugated to Eu3+-cryptate (donor)

-

Anti-His antibody conjugated to d2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

Test compound (this compound)

Protocol:

-

A solution of recombinant human PD-L1-Fc and anti-Fc-Eu3+ cryptate was prepared in assay buffer.

-

A solution of recombinant human PD-1-His and anti-His-d2 was prepared in assay buffer.

-

Serial dilutions of this compound were prepared in the assay buffer.

-

To each well of a 384-well plate, the following were added in order:

-

Test compound solution or vehicle control.

-

PD-L1-Fc/anti-Fc-Eu3+ solution.

-

PD-1-His/anti-His-d2 solution.

-

-

The plate was incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for the binding reaction to reach equilibrium.

-

The HTRF signal was read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

The ratio of the signals (665 nm / 620 nm) was calculated, and the percent inhibition was determined relative to the controls.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Co-Culture Assay for Cellular Activity

This cell-based assay was utilized to assess the ability of this compound to restore T-cell function in a setting that mimics the tumor microenvironment.

Materials:

-

Hep3B/OS-8/hPD-L1 cell line (human liver cancer cells engineered to overexpress human PD-L1)

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells

-

Anti-CD3 antibody (for T-cell activation)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

IFN-γ ELISA kit

Protocol:

-

Hep3B/OS-8/hPD-L1 cells were seeded in a 96-well plate and allowed to adhere overnight.

-

The following day, human CD3+ T cells were added to the wells containing the cancer cells.

-

Anti-CD3 antibody was added to the co-culture to provide a primary T-cell activation signal.

-

Serial dilutions of this compound were added to the appropriate wells.

-

The co-culture was incubated for a period of 48-72 hours.

-

After the incubation period, the cell culture supernatant was collected.

-

The concentration of IFN-γ in the supernatant was quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

The dose-dependent increase in IFN-γ secretion in the presence of this compound was analyzed to determine its cellular efficacy.

Visualizations

Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing a PD-1/PD-L1 inhibitor like this compound.

References

The Discovery and Synthesis of Small-Molecule PD-1/PD-L1 Inhibitors: A Technical Overview

Disclaimer: No publicly available scientific literature or documentation could be found for a compound specifically named "PD-1-IN-22." This technical guide will, therefore, focus on a well-characterized and pioneering small-molecule PD-1/PD-L1 inhibitor, BMS-202 , as a representative example to illustrate the discovery, synthesis, and mechanism of action of this class of molecules. The principles and methodologies described are broadly applicable to the field of small-molecule immune checkpoint inhibitor development.

Introduction: The Rationale for Small-Molecule PD-1/PD-L1 Inhibitors

The interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint.[1][2] This interaction suppresses T-cell activity, allowing cancer cells to evade the host's immune system.[2][3] While monoclonal antibodies (mAbs) targeting this pathway have revolutionized cancer therapy, they possess inherent limitations, including poor oral bioavailability, limited tumor penetration, potential for immune-related adverse events, and high manufacturing costs.[1][4]

Small-molecule inhibitors offer a promising alternative that can overcome these challenges.[2][4] They have the potential for oral administration, better penetration into the tumor microenvironment, and more manageable pharmacokinetic and pharmacodynamic profiles.[5][6] The discovery of compounds like BMS-202 demonstrated the feasibility of targeting the PD-1/PD-L1 protein-protein interface with small molecules.[7][8]

The Discovery of a Novel Class of PD-L1 Inhibitors

The journey to discover small-molecule inhibitors of the PD-1/PD-L1 pathway involved innovative screening and design strategies. Researchers at Bristol-Myers Squibb (BMS) were the first to disclose a series of potent biphenyl-based compounds, including BMS-202, that effectively block this interaction.[4][8]

The discovery process typically involves several key stages:

-

High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hit" compounds that can disrupt the PD-1/PD-L1 interaction. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][7]

-

Hit-to-Lead Optimization: Initial hits from the HTS are chemically modified to improve their potency, selectivity, and drug-like properties. This process is guided by structure-activity relationship (SAR) studies.[1][3]

-

Mechanism of Action Elucidation: Further studies are conducted to understand how the lead compounds inhibit the PD-1/PD-L1 interaction. For the BMS compounds, it was discovered that they bind directly to PD-L1 and induce its dimerization, which sterically hinders the binding of PD-1.[7][9]

The following diagram illustrates a general workflow for the discovery of small-molecule PD-1/PD-L1 inhibitors.

References

- 1. Jagiellonian University Repository [ruj.uj.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

PD-1-IN-22: A Technical Guide for a Novel Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-1-IN-22 has emerged as a potent, small molecule inhibitor targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its evaluation. All quantitative data are presented in structured tables, and key mechanisms and workflows are visualized using diagrams in the DOT language.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and anergy.[3] While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, shorter half-life, and better tumor penetration.[4] this compound, a member of thetriazolo[4,3-a]pyridine class of compounds, has been identified as a potent inhibitor of the PD-1/PD-L1 interaction.

This compound: Core Data

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₅N₅O₄ | |

| Molecular Weight | 459.50 g/mol | |

| CAS Number | 2349372-98-9 | |

| Appearance | Light yellow to light brown solid |

Biochemical and Cellular Activity

This compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.

Biochemical Activity

The inhibitory activity of this compound on the PD-1/PD-L1 interaction was determined using a Homogenous Time-Resolved Fluorescence (HTRF) assay.

| Compound | HTRF IC₅₀ (nM) |

| This compound (A22) | 92.3 |

Table 1: Biochemical potency of this compound in an HTRF assay.

Cellular Activity

The ability of this compound to restore T-cell function was assessed in a co-culture model.

| Treatment | IFN-γ Secretion |

| This compound (A22) | Dose-dependent increase |

Table 2: Cellular activity of this compound in a co-culture assay.

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the inhibition of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

HTRF detection reagents

-

Assay buffer

-

384-well low volume plates

-

Test compound (this compound)

Protocol:

-

Add test compound dilutions to the assay plate.

-

Add a pre-mixed solution of PD-1 and PD-L1 proteins to the wells.

-

Incubate to allow for protein-protein interaction and inhibitor binding.

-

Add HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor).

-

Incubate to allow for detection reagent binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.

T-cell and Tumor Cell Co-culture Assay

This cellular assay evaluates the ability of the inhibitor to enhance T-cell effector function.

Cell Lines:

-

Hep3B/OS-8/hPD-L1 (human hepatocellular carcinoma cells engineered to overexpress human PD-L1)

-

CD3+ T cells

Protocol:

-

Seed the Hep3B/OS-8/hPD-L1 cells in a 96-well plate and allow them to adhere overnight.

-

The following day, add freshly isolated CD3+ T cells to the wells.

-

Add serial dilutions of the test compound (this compound) to the co-culture.

-

Incubate the plate for a specified period (e.g., 72 hours) to allow for T-cell activation and cytokine secretion.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA kit.

-

Analyze the data to determine the dose-dependent effect of the compound on IFN-γ secretion.

Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

HTRF Assay Experimental Workflow

Caption: A simplified workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Logic of Co-culture Assay

Caption: Logical relationship in the T-cell and tumor cell co-culture experiment.

References

- 1. Progress in PD-1/PD-L1 pathway inhibitors: From biomacromolecules to small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of PD-1-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PD-1-IN-22, a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document details the biochemical and cellular activities of this compound, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of key pathways and workflows.

Biochemical Activity: Inhibition of PD-1/PD-L1 Interaction

This compound directly inhibits the binding of PD-1 to its ligand, PD-L1. The potency of this inhibition was quantified using a biochemical assay.

Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction by this compound

| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |

| This compound | HTRF | Human PD-1/PD-L1 | 92.3 | [1][2] |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the inhibition of the PD-1/PD-L1 interaction in a biochemical format.

-

Reagents:

-

Human PD-1-Fc (recombinant)

-

Human PD-L1-His (recombinant)

-

Anti-Human Fc antibody labeled with Eu3+-cryptate (donor fluorophore)

-

Anti-His antibody labeled with d2 (acceptor fluorophore)

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

This compound (or other test compounds)

-

-

Procedure:

-

A solution of human PD-L1-His is incubated with varying concentrations of this compound in a low-volume 384-well plate.

-

Human PD-1-Fc is then added to the wells.

-

A mixture of the anti-Human Fc-Eu3+ and anti-His-d2 antibodies is added.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence is read on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.

-

The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Cellular Activity: T-Cell Activation

This compound has been shown to enhance T-cell activity by blocking the PD-1/PD-L1 immune checkpoint in a cellular context. This was demonstrated by measuring the secretion of Interferon-gamma (IFN-γ) in a co-culture system.

Table 2: Cellular Activity of this compound in a T-Cell/Tumor Cell Co-culture Model

| Compound | Assay Type | Cell Model | Readout | Activity | Reference |

| This compound | T-Cell/Tumor Cell Co-culture | Hep3B/OS-8/hPD-L1 and CD3+ T-cells | IFN-γ Secretion | Dose-dependently elevates IFN-γ secretion.[1][2] | [1][2] |

Experimental Protocol: T-Cell/Tumor Cell Co-culture Assay for IFN-γ Secretion

This assay evaluates the ability of this compound to restore T-cell effector function in the presence of PD-L1-expressing tumor cells.

-

Cell Lines:

-

Target Cells: A co-culture of Hep3B and OS-8 cells engineered to express human PD-L1 (Hep3B/OS-8/hPD-L1).

-

Effector Cells: Activated human CD3+ T-cells.

-

-

Procedure:

-

Hep3B/OS-8/hPD-L1 cells are seeded in a 96-well plate.

-

Activated CD3+ T-cells are added to the wells containing the target cells.

-

This compound is added to the co-culture at various concentrations.

-

The plate is incubated for a period sufficient to allow for T-cell activation and cytokine secretion (e.g., 48-72 hours).

-

The supernatant is collected from each well.

-

The concentration of IFN-γ in the supernatant is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

The concentration of IFN-γ is plotted against the concentration of this compound.

-

The dose-dependent increase in IFN-γ secretion is indicative of the compound's ability to block the PD-1/PD-L1 checkpoint and restore T-cell activity.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: PD-1 Signaling Pathway and Inhibition by this compound.

Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.

Caption: T-Cell/Tumor Co-culture Assay Workflow.

References

In-Depth Technical Guide: PD-1-IN-22 Binding Affinity to PD-1/PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD-1-IN-22, a small molecule inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) interaction. This document details the quantitative binding data, in-depth experimental protocols for determining binding affinity, and a visual representation of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The inhibitory potency of this compound on the PD-1/PD-L1 interaction is a critical parameter for its characterization as an immune checkpoint inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Table 1: Quantitative Binding Data for this compound

| Compound | Parameter | Value | Assay Type |

| This compound | IC50 | 92.3 nM | Biochemical Assay |

This data indicates that this compound is a potent inhibitor of the PD-1/PD-L1 interaction. The IC50 value represents the concentration of the inhibitor required to reduce the binding of PD-1 to PD-L1 by 50% in a biochemical assay.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of small molecules like this compound against the PD-1/PD-L1 interaction is commonly performed using biophysical and biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening method used to measure protein-protein interactions. The assay is based on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Objective: To determine the IC50 value of this compound for the inhibition of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-Fc antibody labeled with a FRET acceptor (e.g., d2 or XL665)

-

This compound (or other test compounds)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare solutions of recombinant PD-1 and PD-L1 proteins in the assay buffer at appropriate concentrations. Prepare the donor and acceptor antibody solutions in the detection buffer.

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.

-

Add the PD-1 protein solution (e.g., 5 µL) to all wells.

-

Add the PD-L1 protein solution (e.g., 5 µL) to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.

-

-

Detection:

-

Add the mixture of donor and acceptor antibodies (e.g., 5 µL) to each well.

-

Incubate the plate at room temperature for another defined period (e.g., 2-4 hours) to allow the antibodies to bind to their respective tags.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor fluorophore (e.g., at 320 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) for each well.

-

Normalize the data using positive controls (no inhibitor) and negative controls (no PD-1 or PD-L1).

-

Plot the normalized HTRF signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a compound's binding to its target.

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of this compound to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PD-L1 protein

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant PD-L1 protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized PD-L1 surface and the reference flow cell at a constant flow rate.

-

Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.

-

-

Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

-

Signaling Pathway and Experimental Workflow Diagrams

Visual representations are crucial for understanding the complex biological and experimental processes involved. The following diagrams were generated using Graphviz (DOT language).

Caption: HTRF experimental workflow for IC50 determination.

Caption: PD-1/PD-L1 signaling pathway and inhibition by this compound.

Preliminary Efficacy of Novel PD-1 Inhibitors: A Technical Overview

This technical guide provides a comprehensive overview of the preclinical evaluation of novel Programmed Death-1 (PD-1) inhibitors, intended for researchers, scientists, and drug development professionals. The document outlines the core methodologies used to assess the efficacy of these inhibitors, presents representative data in a structured format, and visualizes key biological pathways and experimental workflows. While the data presented herein is illustrative, it reflects typical findings for a potent and selective PD-1 inhibitor.

Introduction to PD-1/PD-L1 Pathway and Inhibition

The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2][3] PD-1 is an inhibitory receptor expressed on activated T cells, while PD-L1 can be highly expressed on the surface of various cancer cells.[1][2] The binding of PD-L1 to PD-1 transmits a suppressive signal that inhibits T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade the host immune response.[1][2][4][5]

The therapeutic strategy of blocking the PD-1/PD-L1 interaction with inhibitors, such as monoclonal antibodies or novel small molecules, aims to restore anti-tumor immunity.[1][2][6] By preventing the engagement of PD-1 with PD-L1, these inhibitors release the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[4][6]

In Vitro Efficacy Assessment

The initial evaluation of a novel PD-1 inhibitor involves a series of in vitro assays to determine its binding affinity, potency, and mechanism of action at a cellular level.

Quantitative Binding and Functional Data

The following table summarizes representative in vitro data for a novel PD-1 inhibitor, designated here as PD-1-IN-XX.

| Assay Type | Target | Cell Line | Parameter | Value |

| Binding Affinity | Human PD-1 | Recombinant | KD | 0.1 nM |

| Cynomolgus PD-1 | Recombinant | KD | 0.3 nM | |

| PD-1/PD-L1 Blockade | CHO-K1 (hPD-1) | Cellular | IC50 | 0.5 nM |

| T-cell Activation | Jurkat (NFAT-luc) | Cellular | EC50 | 1.2 nM |

| Cytokine Release (IFN-γ) | Human PBMCs | Primary Cells | EC50 | 2.5 nM |

| Tumor Cell Killing | Co-culture | Cellular | EC50 | 5.0 nM |

Experimental Protocols

2.2.1. Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol details the methodology for determining the binding kinetics and affinity (KD) of PD-1-IN-XX to recombinant PD-1 protein.

-

Immobilization: Recombinant human or cynomolgus PD-1 ectodomain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of PD-1-IN-XX in HBS-EP+ buffer are injected over the sensor surface at a constant flow rate.

-

Data Acquisition: Association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

2.2.2. PD-1/PD-L1 Blockade Assay

This cell-based assay quantifies the ability of PD-1-IN-XX to block the interaction between PD-1 and PD-L1.

-

Cell Lines: A stable CHO-K1 cell line expressing human PD-1 and a reporter construct (e.g., luciferase) is used, along with another cell line expressing human PD-L1.

-

Co-culture: The two cell lines are co-cultured in the presence of varying concentrations of PD-1-IN-XX.

-

Incubation: The co-culture is incubated to allow for PD-1/PD-L1 interaction, which inhibits the reporter signal.

-

Signal Measurement: After incubation, the reporter signal (e.g., luminescence) is measured.

-

Data Analysis: The IC50 value, representing the concentration of inhibitor required to achieve 50% blockade of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.

2.2.3. T-cell Activation and Cytokine Release Assays

These assays assess the functional consequence of PD-1/PD-L1 blockade on T-cell activity.

-

Cell System: Human peripheral blood mononuclear cells (PBMCs) are co-cultured with a cancer cell line expressing PD-L1.

-

Stimulation: T cells within the PBMC population are stimulated with an anti-CD3 antibody to induce T-cell receptor (TCR) signaling.

-

Treatment: The co-culture is treated with a dose range of PD-1-IN-XX.

-

Endpoint Measurement:

-

T-cell Activation: After 24 hours, T-cell activation markers (e.g., CD69, CD25) are measured by flow cytometry.

-

Cytokine Release: After 48-72 hours, the supernatant is collected, and the concentration of secreted IFN-γ is quantified using an ELISA kit.

-

-

Data Analysis: The EC50 values for T-cell activation and IFN-γ release are determined from the respective dose-response curves.

In Vivo Efficacy Studies

The anti-tumor efficacy of PD-1-IN-XX is evaluated in preclinical animal models that recapitulate the tumor microenvironment.

Quantitative In Vivo Efficacy Data

The following table presents representative data from a syngeneic mouse tumor model treated with PD-1-IN-XX.

| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |

| C57BL/6 | MC38 (Colon) | Vehicle | q3d x 5 | 0% | 0/10 |

| PD-1-IN-XX (1 mg/kg) | q3d x 5 | 45% | 1/10 | ||

| PD-1-IN-XX (5 mg/kg) | q3d x 5 | 78% | 4/10 | ||

| PD-1-IN-XX (10 mg/kg) | q3d x 5 | 95% | 7/10 | ||

| BALB/c | CT26 (Colon) | Vehicle | q3d x 5 | 0% | 0/10 |

| PD-1-IN-XX (5 mg/kg) | q3d x 5 | 65% | 3/10 |

Experimental Protocol: Syngeneic Mouse Model

This protocol describes a typical in vivo study to assess the anti-tumor activity of a PD-1 inhibitor.

-

Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

-

Tumor Implantation: A suspension of syngeneic tumor cells (e.g., MC38 or CT26) is subcutaneously implanted into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), and tumor volume is measured regularly with calipers.

-

Randomization and Treatment: Mice are randomized into treatment groups and treated with vehicle control or different doses of PD-1-IN-XX via an appropriate route of administration (e.g., intraperitoneal or intravenous).

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.

-

Complete Responses (CR): The number of mice with complete tumor regression.

-

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) and target engagement by flow cytometry or immunohistochemistry.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PD-1/PD-L1 signaling pathway and mechanism of inhibition.

Caption: Preclinical experimental workflow for a novel PD-1 inhibitor.

Conclusion

The preliminary efficacy studies outlined in this guide provide a robust framework for the preclinical evaluation of novel PD-1 inhibitors. Through a combination of in vitro and in vivo experiments, it is possible to characterize the binding properties, functional activity, and anti-tumor efficacy of these promising therapeutic agents. The representative data and protocols presented here serve as a foundation for the design and interpretation of studies aimed at advancing new immunotherapies toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 5. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of a Novel PD-1 Inhibitor, PD-1-IN-22, on T-cell Activation

Disclaimer: The molecule "PD-1-IN-22" is not a publicly recognized compound. This technical guide is a representative example based on the expected effects of a hypothetical small molecule PD-1 inhibitor on T-cell activation, drawing upon general knowledge of the PD-1/PD-L1 signaling pathway and established in vitro assays. The quantitative data presented herein is illustrative and not derived from actual experimental results for a compound with this designation.

This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism and evaluation of PD-1 inhibitors.

Introduction to PD-1 and its Role in T-cell Regulation

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary role is to down-modulate immune responses and promote self-tolerance by inhibiting T-cell activation.[3][4] The ligands for PD-1 are PD-L1 (B7-H1) and PD-L2 (B7-DC), which are expressed on various cells, including antigen-presenting cells (APCs) and many cancer cells.[1][5]

When PD-L1 or PD-L2 binds to PD-1 on a T cell, it triggers a signaling cascade that suppresses T-cell receptor (TCR) signaling.[6][7] This leads to reduced T-cell proliferation, decreased cytokine production (such as IFN-γ and IL-2), and can induce a state of T-cell exhaustion, characterized by a progressive loss of effector functions.[1][3] Cancer cells often exploit this pathway by overexpressing PD-L1, thereby evading immune destruction.[4][7]

This compound is a hypothetical, potent, and selective small molecule inhibitor designed to block the interaction between PD-1 and its ligands. By disrupting this inhibitory signal, this compound is expected to restore and enhance T-cell-mediated anti-tumor immunity.[1][4]

Mechanism of Action of this compound

This compound is hypothesized to function by binding to the PD-1 receptor, likely at a site that sterically hinders the binding of PD-L1 and PD-L2. This blockade prevents the initiation of the downstream inhibitory signaling cascade. As a result, the "brakes" on T-cell activation are released, leading to a more robust and sustained anti-tumor immune response. The expected effects of this compound on T-cell activation include:

-

Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines like IFN-γ and IL-2, which are crucial for an effective anti-tumor response.

-

Enhanced T-cell Proliferation: Increased proliferation of antigen-specific T cells, expanding the population of tumor-fighting immune cells.

-

Restoration of Effector Function: Reversal of T-cell exhaustion, allowing T cells to regain their cytotoxic capabilities against cancer cells.

Below is a diagram illustrating the PD-1 signaling pathway and the proposed mechanism of action for this compound.

Caption: PD-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on T-cell Activation

The following tables summarize the hypothetical in vitro effects of this compound on key markers of T-cell activation.

Table 1: Effect of this compound on Cytokine Production by Activated T-cells

| Treatment Group | Concentration (nM) | IFN-γ Secretion (pg/mL) | IL-2 Secretion (pg/mL) |

| Unstimulated T-cells | - | < 10 | < 5 |

| Stimulated T-cells (Isotype Control) | - | 550 ± 45 | 320 ± 30 |

| This compound | 1 | 850 ± 60 | 510 ± 40 |

| This compound | 10 | 1200 ± 90 | 750 ± 55 |

| This compound | 100 | 1850 ± 120 | 1100 ± 80 |

| Pembrolizumab (Reference) | 10 µg/mL | 1900 ± 150 | 1150 ± 95 |

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Effect of this compound on T-cell Proliferation

| Treatment Group | Concentration (nM) | Proliferation Index (CFSE Assay) |

| Unstimulated T-cells | - | 1.2 ± 0.2 |

| Stimulated T-cells (Isotype Control) | - | 4.5 ± 0.5 |

| This compound | 1 | 6.8 ± 0.6 |

| This compound | 10 | 8.9 ± 0.8 |

| This compound | 100 | 12.3 ± 1.1 |

| Pembrolizumab (Reference) | 10 µg/mL | 12.8 ± 1.3 |

Data are presented as mean ± standard deviation from a representative experiment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

T-cell Activation and Cytokine Release Assay

This assay measures the ability of this compound to enhance cytokine production from T-cells co-cultured with target cells expressing PD-L1.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD3/CD28 T-cell activation beads

-

PD-L1 expressing target cells (e.g., CHO-K1/PD-L1)

-

This compound

-

Pembrolizumab (as a positive control)

-

Isotype control antibody

-

RPMI-1640 medium with 10% FBS

-

Human IFN-γ and IL-2 ELISA kits

Methodology:

-

Isolate CD4+ or CD8+ T-cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).

-

Plate PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, treat the isolated T-cells with various concentrations of this compound, pembrolizumab, or an isotype control for 1 hour.

-

Add the pre-treated T-cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 5:1.

-

Add CD3/CD28 T-cell activation beads to stimulate the T-cells.

-

Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's instructions.

T-cell Proliferation Assay (CFSE-based)

This assay quantifies the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining.

Materials:

-

Isolated human T-cells

-

CFSE dye

-

PD-L1 expressing target cells

-

This compound

-

Stimulation reagents (e.g., anti-CD3/CD28 antibodies)

-

Flow cytometer

Methodology:

-

Label isolated T-cells with CFSE dye according to the manufacturer's protocol.

-

Plate PD-L1 expressing target cells in a 96-well plate.

-

Add the CFSE-labeled T-cells to the target cells.

-

Add stimulation reagents and different concentrations of this compound or control antibodies.

-

Culture the cells for 5 days.

-

Harvest the T-cells and analyze them by flow cytometry.

-

The proliferation index is calculated based on the dilution of the CFSE signal in daughter cells.

Below is a diagram illustrating the general workflow for these in vitro assays.

Caption: Experimental workflow for assessing T-cell activation.

Conclusion

The hypothetical small molecule PD-1 inhibitor, this compound, is expected to effectively block the PD-1/PD-L1 immune checkpoint. The representative data and protocols outlined in this guide demonstrate a clear, dose-dependent enhancement of T-cell activation, as measured by increased cytokine production and proliferation. These findings support the potential of small molecule PD-1 inhibitors as a promising therapeutic strategy in immuno-oncology. Further preclinical and clinical studies would be required to validate these in vitro findings and to establish the safety and efficacy profile of any such compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PD-1 expression on tumor-specific T cells: Friend or foe for immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]

- 4. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

Early Preclinical Research on PD-1-IN-22 in Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-22 has been identified as a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system. With a reported half-maximal inhibitory concentration (IC50) of 92.3 nM, this small molecule shows promise for cancer immunotherapy.[1] This technical guide provides an overview of the foundational concepts relevant to the preclinical evaluation of such an inhibitor, drawing from established methodologies in the field of immuno-oncology. While specific experimental data on this compound is not yet publicly available, this document outlines the typical experimental protocols and data presentation that would be essential for its early-stage research and development.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity.[1][2][3] By blocking this interaction, inhibitors like this compound aim to restore the anti-tumor immune response.

Signaling Pathway

The binding of PD-L1 to PD-1 leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, thereby dampening T-cell activation.

Hypothetical Preclinical Evaluation Workflow

The preclinical assessment of a novel PD-1/PD-L1 inhibitor like this compound would typically follow a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are standard protocols that would be applied in the evaluation of this compound.

In Vitro Assays

1. Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR):

-

Objective: To quantify the binding kinetics (association and dissociation rates) of this compound to human and murine PD-1 and PD-L1 proteins.

-

Protocol:

-

Recombinant human or murine PD-1/PD-L1 protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip.

-

The change in the refractive index at the surface, indicating binding, is measured in real-time.

-

Kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) are calculated.

-

2. Cell-Based Reporter Gene Assay:

-

Objective: To determine the functional activity of this compound in a cellular context.

-

Protocol:

-

An engineered cell line co-expressing the T-cell receptor (TCR), PD-1, and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter is used.

-

These cells are co-cultured with an antigen-presenting cell line expressing PD-L1 and the cognate MHC-antigen complex.

-

Increasing concentrations of this compound are added to the co-culture.

-

The level of reporter gene expression is measured as a readout of T-cell activation.

-

In Vivo Studies

1. Syngeneic Mouse Models:

-

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.

-

Protocol:

-

Tumor cells from a mouse strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) are subcutaneously implanted.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered at various doses and schedules (e.g., daily oral gavage).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

2. Pharmacokinetic (PK) Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Protocol:

-

A single dose of this compound is administered to mice (intravenously and orally).

-

Blood samples are collected at multiple time points.

-

The concentration of this compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability are calculated.

-

Data Presentation

Quantitative data from these studies would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Target | IC50 / KD (nM) |

| Binding Affinity (SPR) | Human PD-1 | Data Not Available |

| Human PD-L1 | Data Not Available | |

| Murine PD-1 | Data Not Available | |

| Murine PD-L1 | Data Not Available | |

| Functional Reporter Assay | Human PD-1/PD-L1 | 92.3[1] |

| Murine PD-1/PD-L1 | Data Not Available |

Table 2: Hypothetical In Vivo Efficacy in MC38 Syngeneic Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | X mg/kg, QD, PO | Data Not Available | Data Not Available |

| This compound | Y mg/kg, QD, PO | Data Not Available | Data Not Available |

| Anti-PD-1 Antibody | Z mg/kg, BIW, IP | Data Not Available | Data Not Available |

Conclusion

While this compound has been identified as a potent small molecule inhibitor of the PD-1/PD-L1 interaction, comprehensive preclinical data is not yet publicly available. The experimental framework outlined in this guide provides a standard for the systematic evaluation of such compounds. Future research will need to establish the in vivo efficacy, safety, and pharmacokinetic profile of this compound to determine its potential as a novel cancer immunotherapy agent. The methodologies and data presentation formats described here represent the foundational elements of a robust preclinical data package necessary for advancing a promising candidate toward clinical investigation.

References

Methodological & Application

Application Notes and Protocols for PD-1-IN-22 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

PD-1-IN-22 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) protein-protein interaction.[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell effector function, leading to enhanced anti-tumor immunity. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

The PD-1 receptor, expressed on activated T cells, B cells, and natural killer (NK) cells, interacts with its ligand, PD-L1, which can be expressed on tumor cells and other immune cells.[2][3] This engagement transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound positions itself at the interface of the PD-1/PD-L1 complex, disrupting their interaction and thereby blocking the downstream inhibitory signaling cascade. This restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| IC50 (PD-1/PD-L1 Interaction) | 92.3 nM | |

| Recommended Starting Concentration Range for Cell Culture | 1 µM - 20 µM | Based on similar small molecule inhibitors |

| Biological Effect | Dose-dependently elevates IFN-γ secretion in a co-culture model | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is crucial to properly dissolve and store this compound to ensure its stability and activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[4]

Protocol 2: T-Cell and Cancer Cell Co-culture Assay to Evaluate this compound Activity

This protocol describes a co-culture system to assess the ability of this compound to enhance T-cell-mediated anti-tumor activity, measured by interferon-gamma (IFN-γ) secretion. A human hepatocellular carcinoma cell line, Hep3B, which can express PD-L1, is used as the target cancer cell line. Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells are used as effector cells.

Materials:

-

Hep3B cell line (ATCC HB-8064 or similar)

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells

-

This compound

-

Recombinant human interferon-gamma (IFN-γ)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

-

Complete MEM medium (for Hep3B culture, supplemented with 10% FBS)[5]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom cell culture plates

-

Human IFN-γ ELISA kit

Procedure:

Day 1: Seeding and Stimulation of Hep3B Cells

-

Harvest Hep3B cells using trypsin-EDTA and resuspend in complete RPMI-1640 medium.

-

Seed 1 x 104 Hep3B cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

-

To upregulate PD-L1 expression, add recombinant human IFN-γ to a final concentration of 100 ng/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Day 2: T-Cell Isolation and Co-culture Setup

-

Isolate human CD3+ T cells from healthy donor PBMCs using a positive or negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.[7][8]

-

Alternatively, use freshly isolated PBMCs.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2X the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM, 40 µM).

-

Remove the medium from the Hep3B cells and wash once with PBS.

-

Add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of medium with DMSO as a vehicle control.

-

Add 50 µL of the T-cell suspension (at 2 x 105 cells/mL, for an effector to target ratio of 10:1) to each well.

-

The final volume in each well should be 100 µL with the desired final concentrations of this compound.

-

Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.

Day 4/5: Measurement of IFN-γ Secretion

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant without disturbing the cell pellet.

-

Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.[9][10]

-

Analyze the data by plotting the concentration of this compound against the IFN-γ concentration.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dls.com [dls.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bcrj.org.br [bcrj.org.br]

- 6. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]

- 7. Positive Magnetic Isolation of CD3+ T Cells from Human Peripheral Blood Mononuclear Cells (PBMCs) | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for the Use of PD-1-IN-22 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-22 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with a reported IC50 of 92.3 nM. This interaction is a critical immune checkpoint that tumor cells exploit to evade the host immune system. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity and enhance anti-tumor immunity. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse tumor models, offering detailed protocols and expected outcomes based on studies of similar small molecule PD-1/PD-L1 inhibitors.

Mechanism of Action: PD-1/PD-L1 Pathway

The PD-1 receptor, primarily expressed on activated T-cells, B-cells, and natural killer (NK) cells, plays a crucial role in regulating immune responses. When PD-1 binds to its ligand, PD-L1, which can be overexpressed on the surface of tumor cells, it triggers an inhibitory signal within the T-cell. This signaling cascade suppresses T-cell proliferation, cytokine release, and cytotoxic activity, effectively allowing the tumor to escape immune surveillance. Small molecule inhibitors like this compound are designed to physically block the interaction between PD-1 and PD-L1, thereby releasing the "brakes" on the anti-tumor immune response.

Signaling Pathway Diagram

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following protocols are generalized for the use of a novel small molecule PD-1/PD-L1 inhibitor like this compound in mouse tumor models. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose for this compound.

Syngeneic Mouse Tumor Models

Syngeneic models, where immunocompetent mice are inoculated with cancer cell lines derived from the same genetic background, are essential for studying immunotherapies.

a. Cell Lines:

-

MC38 (Colon adenocarcinoma): Highly responsive to checkpoint blockade.

-

CT26 (Colon carcinoma): Another commonly used and responsive model.

-

B16-F10 (Melanoma): Moderately responsive, often used to test combination therapies.

-

4T1 (Breast cancer): An aggressive, metastatic model that is generally less responsive to monotherapy.

-

RENCA (Renal cell carcinoma): A well-established model for kidney cancer.

b. Protocol for Tumor Implantation and Treatment:

-

Animal Strain: C57BL/6 for MC38 and B16-F10; BALB/c for CT26, 4T1, and RENCA. Use female mice, 6-8 weeks old.

-

Cell Preparation: Culture tumor cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 1-5 x 10^6 cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1-5 x 10^5 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

-

This compound Formulation and Administration:

-

Formulation: As the exact formulation for this compound is not publicly available, a common approach for small molecule inhibitors is to dissolve them in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Sonication may be required to achieve a uniform suspension.

-

Dosage: Based on other small molecule PD-1/PD-L1 inhibitors, a starting dose range could be 25-100 mg/kg.

-

Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection, once or twice daily. The route and frequency should be determined based on pharmacokinetic studies of this compound.

-

-

Treatment Duration: Treat for a specified period, typically 2-3 weeks, or until tumors in the control group reach a predetermined endpoint.

-

Endpoint Analysis:

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints: Survival analysis, body weight monitoring (for toxicity), and analysis of the tumor microenvironment (see below).

-

Analysis of the Tumor Microenvironment (TME)

To understand the immunological effects of this compound, analysis of the TME is crucial.

a. Protocol for Immune Cell Infiltration Analysis by Flow Cytometry:

-

At the study endpoint, euthanize mice and excise tumors.

-

Mechanically and enzymatically digest the tumors to create a single-cell suspension. Common enzymes include collagenase and DNase.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers. A typical panel might include:

-

CD45 (pan-leukocyte marker)

-

CD3 (T-cell marker)

-

CD4 (Helper T-cell marker)

-

CD8 (Cytotoxic T-cell marker)

-

FoxP3 (Regulatory T-cell marker)

-

CD11b and Gr-1 (Myeloid-derived suppressor cell markers)

-

F4/80 (Macrophage marker)

-

-

Acquire data on a flow cytometer and analyze the proportions and absolute numbers of different immune cell populations within the TME.

b. Protocol for Cytokine and Chemokine Analysis:

-

From Serum: Collect blood via cardiac puncture at the endpoint. Allow it to clot, then centrifuge to separate the serum.

-

From Tumor Homogenates: Homogenize a portion of the tumor tissue in a lysis buffer containing protease inhibitors.

-

Analysis: Use multiplex immunoassays (e.g., Luminex) or ELISA to quantify the levels of key cytokines and chemokines such as IFN-γ, TNF-α, IL-2, CXCL9, and CXCL10.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in mouse tumor models.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups. Below are examples of how to structure these tables, with hypothetical data for illustrative purposes.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | p-value |

| MC38 | Vehicle | - | 1500 ± 150 | - | - |

| This compound | 50 mg/kg, p.o., BID | 450 ± 80 | 70 | <0.001 | |

| CT26 | Vehicle | - | 1800 ± 200 | - | - |

| This compound | 50 mg/kg, p.o., BID | 720 ± 110 | 60 | <0.01 | |

| B16-F10 | Vehicle | - | 2500 ± 300 | - | - |

| This compound | 50 mg/kg, p.o., BID | 1750 ± 250 | 30 | <0.05 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in the MC38 Model

| Treatment Group | % CD8+ of CD45+ cells (± SEM) | CD8+/Treg Ratio (± SEM) | % IFN-γ+ CD8+ T-cells (± SEM) |

| Vehicle | 5.2 ± 1.1 | 1.5 ± 0.3 | 8.5 ± 2.0 |

| This compound | 15.8 ± 2.5 | 5.8 ± 0.9 | 25.1 ± 4.2 |

| p-value | <0.01 | <0.001 | <0.01 |

Conclusion

This compound represents a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. The protocols outlined in these application notes provide a robust framework for evaluating its preclinical efficacy and mechanism of action in mouse tumor models. Successful application of these methods will enable researchers to generate critical data to support the further development of this compound as a potential cancer immunotherapy. It is imperative that researchers conduct preliminary studies to establish the optimal formulation, dosage, and treatment schedule for this specific compound.

Application Notes and Protocols: PD-1-IN-22 In Vivo Administration

For research use only.

Introduction

PD-1-IN-22 is a small molecule inhibitor of the programmed cell death-1 (PD-1) pathway. These application notes provide detailed protocols and guidelines for the in vivo administration and evaluation of this compound in preclinical mouse models. The information herein is synthesized from established methodologies for studying PD-1/PD-L1 checkpoint inhibitors in vivo.

Mechanism of Action

PD-1 is a key immune checkpoint receptor expressed on activated T cells.[1][2][3][4] Its ligand, PD-L1, can be expressed on tumor cells and other cells in the tumor microenvironment.[1][4][5] The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.[4][6] this compound is designed to block this interaction, thereby restoring anti-tumor T-cell function.

Quantitative Data Summary

The following tables summarize recommended dosage and administration details for in vivo studies with this compound, based on studies of similar small molecule inhibitors and monoclonal antibodies.

Table 1: Recommended Dosage and Administration for this compound in Syngeneic Mouse Models

| Parameter | Recommendation | Notes |

| Dosage Range | 50 - 100 mg/kg | Dose may vary depending on the tumor model. A dose of 100 mg/kg has been used in models like RENCA tumors.[7][8] |

| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | Oral administration is often an advantage of small molecule inhibitors.[7] I.p. is a common route for preclinical studies.[9] |

| Vehicle | To be determined based on solubility | Common vehicles include DMSO, PEG, and corn oil. Solubility and stability testing is required. |

| Dosing Schedule | Once daily (p.o.) or Twice weekly (i.p.) | The schedule for an anti-PD-1 antibody was twice weekly.[7][8] Daily oral dosing is common for small molecules. |

Table 2: Comparison with Anti-Mouse PD-1 Antibody

| Agent | Typical Dosage | Administration Route | Frequency |

| This compound (Small Molecule) | 50 - 100 mg/kg | p.o. or i.p. | Daily or Twice Weekly |

| Anti-mPD-1 Ab (e.g., RMP1-14) | 200 - 500 µ g/mouse (~10-25 mg/kg) | i.p. | Every 3-4 days[9] |

| Anti-mPD-1 Ab (in specific study) | 2 mg/kg | i.p. | Twice weekly[7][8] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.

Materials:

-

Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)[7]

-

6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, strain-matched to the cell line)

-

This compound

-

Appropriate vehicle

-

Sterile PBS and cell culture medium

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture: Culture tumor cells according to standard protocols. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Monitoring and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

-

Treatment Administration:

-

Treatment Group: Administer this compound at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., oral gavage) and schedule (e.g., daily).

-

Control Group: Administer an equivalent volume of the vehicle on the same schedule.

-

-

Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ volume) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

-

Tissue Collection: At the endpoint, collect tumors and spleens for further analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on immune cell populations within the tumor and spleen.

Materials:

-

Freshly harvested tumors and spleens

-

RPMI-1640 medium

-

Collagenase IV and DNase I

-

FACS buffer (PBS with 2% FBS)

-

Red Blood Cell Lysis Buffer

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-PD-1)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension from Tumors:

-

Mince the tumor tissue and incubate in a digestion buffer containing collagenase IV and DNase I for 30-60 minutes at 37°C.[10]

-

Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells with RPMI and resuspend in FACS buffer.

-

-

Single-Cell Suspension from Spleens:

-

Mechanically dissociate the spleen through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells and resuspend in FACS buffer.

-

-

Staining:

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies to identify T-cell populations and PD-1 expression.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-